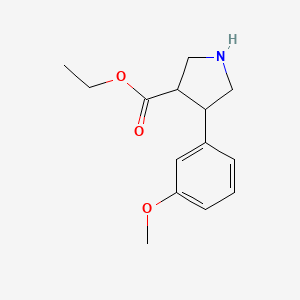
2-Pyrrolidinepropanol, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methylpyrrolidin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpyrrolidin-2-yl)propan-1-ol typically involves the reaction of 1-methylpyrrolidine with a suitable propylating agent. One common method is the reaction of 1-methylpyrrolidine with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(1-methylpyrrolidin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-methylpyrrolidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or esters, depending on the substituting reagent.
Aplicaciones Científicas De Investigación
3-(1-methylpyrrolidin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(1-methylpyrrolidin-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group and the pyrrolidine ring are key functional groups that can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-methylpyrrolidin-3-ol: A similar compound with a hydroxyl group attached to the pyrrolidine ring.
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: A compound with a phenyl group attached to the propyl chain, providing different chemical properties.
Uniqueness
3-(1-methylpyrrolidin-2-yl)propan-1-ol is unique due to its specific structural arrangement, which combines the properties of a hydroxyl group and a pyrrolidine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
14498-44-3 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
3-(1-methylpyrrolidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 |
Clave InChI |
VJMMRHHALGZANP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


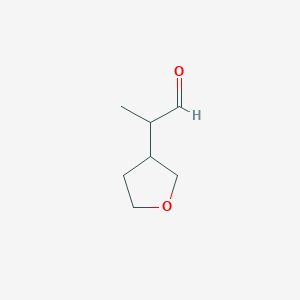
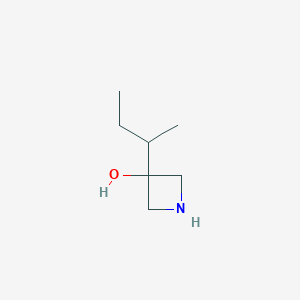
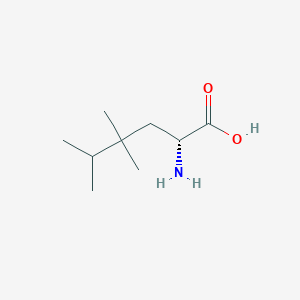
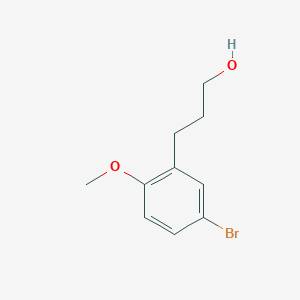
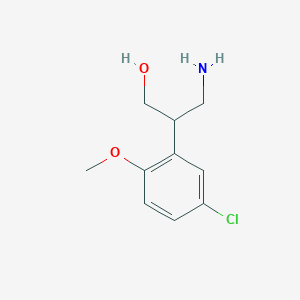
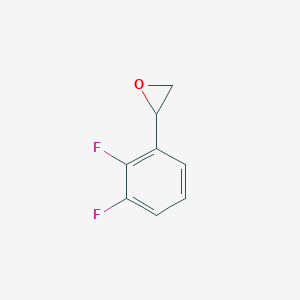

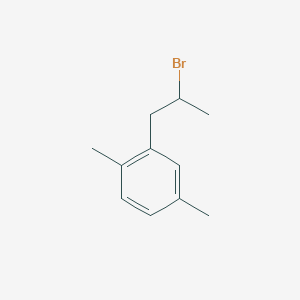

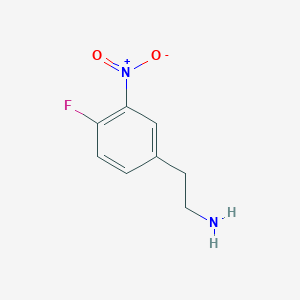
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
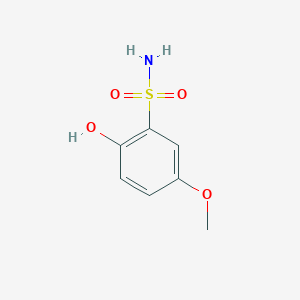
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
